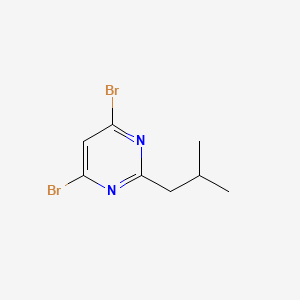

4,6-Dibromo-2-isobutylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Dibromo-2-isobutylpyrimidine is a halogenated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry and materials science. The presence of bromine atoms at positions 4 and 6, along with an isobutyl group at position 2, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-isobutylpyrimidine typically involves the bromination of 2-isobutylpyrimidine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product. The bromination process is optimized to minimize the formation of by-products and ensure efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-isobutylpyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.

Coupling Reactions: Palladium catalysts are commonly used along with bases like potassium phosphate in solvents such as toluene or ethanol.

Reduction Reactions: Reducing agents like lithium aluminum hydride in ether solvents are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Coupling Reactions: Products are biaryl compounds with diverse functional groups.

Reduction Reactions: The major product is 2-isobutylpyrimidine.

Scientific Research Applications

4,6-Dibromo-2-isobutylpyrimidine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.

Materials Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: Employed in the study of enzyme inhibition and as a probe for biochemical pathways.

Industrial Chemistry: Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-isobutylpyrimidine depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes by binding to their active sites and blocking substrate access. The bromine atoms enhance the compound’s binding affinity through halogen bonding and hydrophobic interactions . In materials science, its electronic properties are exploited to improve the performance of semiconductors and OLEDs.

Comparison with Similar Compounds

Similar Compounds

- 4,6-Dibromo-2-methylpyrimidine

- 4,6-Dichloro-2-isobutylpyrimidine

- 2-Isobutyl-4,6-diiodopyrimidine

Uniqueness

4,6-Dibromo-2-isobutylpyrimidine is unique due to the presence of both bromine atoms and an isobutyl group, which confer distinct reactivity and physical properties. The bromine atoms make it a versatile intermediate for further functionalization, while the isobutyl group provides steric hindrance that can influence the compound’s interaction with biological targets and materials .

Biological Activity

4,6-Dibromo-2-isobutylpyrimidine (CAS Number: 1593697-68-7) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, and mechanisms of action, drawing from a variety of research studies and articles.

- Molecular Formula : C8H10Br2N2

- Molecular Weight : 293.99 g/mol

- Structure : The compound features a pyrimidine ring substituted at the 4 and 6 positions with bromine atoms and an isobutyl group at the 2 position.

Biological Activity Overview

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's mechanism appears to involve cell cycle arrest and selective toxicity towards cancer cells.

Antiproliferative Activity

-

Cell Lines Tested : Various studies have evaluated the activity of this compound against multiple cancer cell lines, including:

- Capan-1 (pancreatic cancer)

- HL-60 (acute myeloid leukemia)

- NCI-H460 (lung cancer)

- Inhibitory Concentrations (IC50) : The compound demonstrated promising IC50 values ranging from 1.45 to 4.25 μM across different cell lines, indicating potent antiproliferative effects comparable to established chemotherapeutics like etoposide .

-

Mechanism of Action :

- Cell Cycle Arrest : Treatment with this compound led to a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting a mechanism that halts cell division .

- Selectivity : In assays involving normal peripheral blood mononuclear cells (PBMC), the compound showed minimal cytotoxicity at lower concentrations (10 µM), indicating a degree of selectivity for cancer cells .

Case Studies

Several studies have focused on the biological properties of similar compounds, providing context for understanding the activity of this compound:

- A study on related pyrimidine derivatives revealed that structural modifications significantly influenced their antiproliferative activity against cancer cells, highlighting the importance of substituents in determining biological effects .

- Another investigation into pyrimidine-based compounds found that bromination at specific positions enhanced their anticancer properties by affecting cellular signaling pathways involved in proliferation and apoptosis .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

| Compound | IC50 (μM) | Cell Line Tested | Mechanism of Action |

|---|---|---|---|

| This compound | 1.45 - 4.25 | Capan-1, HL-60 | G2/M phase arrest |

| Etoposide | ~10 | Various | Topoisomerase inhibition |

| Other Pyrimidine Derivative | Varies | Various | Varies based on structure |

Properties

Molecular Formula |

C8H10Br2N2 |

|---|---|

Molecular Weight |

293.99 g/mol |

IUPAC Name |

4,6-dibromo-2-(2-methylpropyl)pyrimidine |

InChI |

InChI=1S/C8H10Br2N2/c1-5(2)3-8-11-6(9)4-7(10)12-8/h4-5H,3H2,1-2H3 |

InChI Key |

JADQXXOQCXUNIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC(=CC(=N1)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.